

Structure-Activity Relationship of Hydrazinopyrimidine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *2-Hydrazino-4-methoxypyrimidine*

Cat. No.: *B1347497*

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The hydrazinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs incorporating this moiety have shown significant potential as anticancer, antimicrobial, and antidiabetic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various hydrazinopyrimidine analogs, with a focus on their anticancer properties through kinase inhibition. The information is presented to aid researchers in the rational design of novel and more potent therapeutic agents.

Comparative Biological Activity of Hydrazinopyrimidine Analogs

The biological activity of hydrazinopyrimidine analogs is significantly influenced by the nature and position of substituents on the pyrimidine ring and the hydrazone moiety. The following tables summarize the *in vitro* cytotoxic and kinase inhibitory activities of representative analogs from different studies.

Table 1: In Vitro Cytotoxicity of Hydrazinopyrimidine Analogs Against Cancer Cell Lines

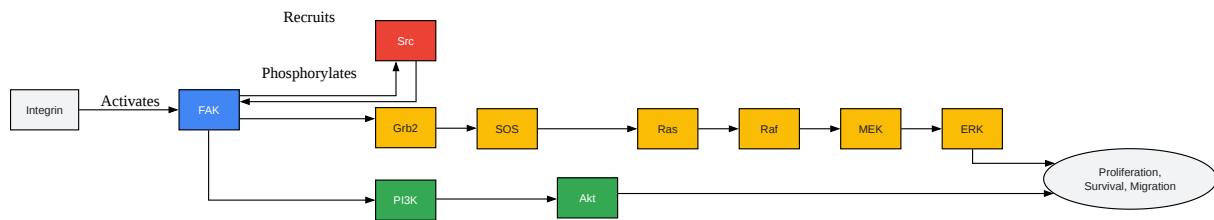
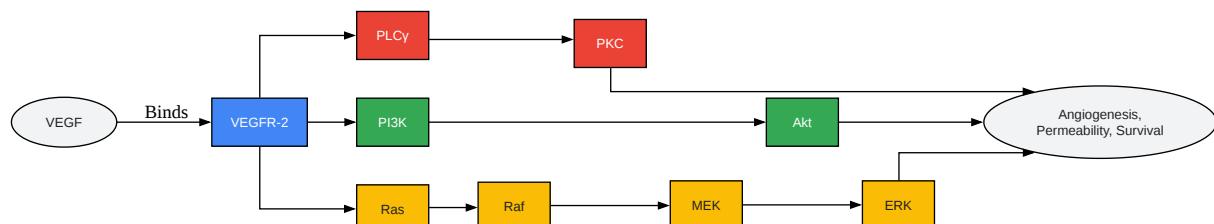
Compound ID	Core Structure	R Group (Hydrazone Moiety)	Cell Line	IC50 (µM)	Reference
14f	2,4-Diarylaminopyrimidine	4-Fluorophenyl	TPC-1 (Thyroid)	0.113	[1][2][3]
25h	Pyrido[3,4-d]pyrimidine	Acrylamide derivative	HCC827 (Lung)	0.025	[4]
25h	Pyrido[3,4-d]pyrimidine	Acrylamide derivative	H1975 (Lung)	0.49	[4]
5b	Pyrazolo[1,5-a]pyrimidine	Not Specified	MCF-7 (Breast)	16.61 (µg/ml)	
5d	Pyrazolo[1,5-a]pyrimidine	Not Specified	MCF-7 (Breast)	19.67 (µg/ml)	[5]
5c	Pyrazolo[1,5-a]pyrimidine	Not Specified	HepG-2 (Liver)	14.32 (µg/ml)	[5]
5h	Pyrazolo[1,5-a]pyrimidine	Not Specified	HepG-2 (Liver)	19.24 (µg/ml)	[5]
10c	Pyrimidopyrimidine	Substituted pyrazolyl	HCT-116 (Colon)	Close to Doxorubicin	
10c	Pyrimidopyrimidine	Substituted pyrazolyl	MCF-7 (Breast)	Close to Doxorubicin	[6]
10c	Pyrimidopyrimidine	Substituted pyrazolyl	HEPG-2 (Liver)	Close to Doxorubicin	[6]

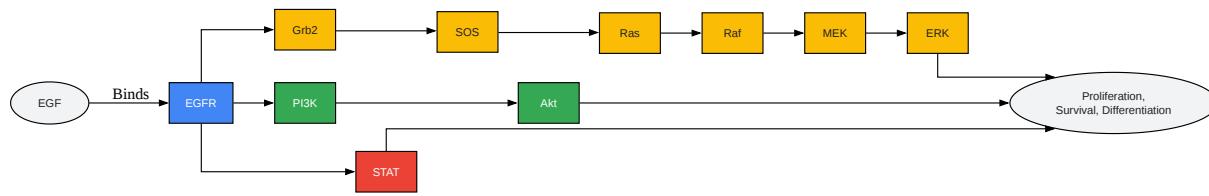
Table 2: Kinase Inhibitory Activity of Hydrazinopyrimidine Analogs

Compound ID	Target Kinase	IC50 (nM)	Reference
14f	FAK	35	[1][2][3]
TAE226 (Reference)	FAK	5.5	[1]
Thienopyrimidine Analog	VEGFR-2	3	[7]
Thienopyridine Analog	VEGFR-2	1	[7]
25h	EGFRL858R	1.7	[4]
25h	EGFRL858R/T790M	23.3	[4]
Anilinopyrido[3,4-d]pyrimidine (1)	EGFR	14.8	[8]
Anilinopyrido[3,4-d]pyrimidine (22)	EGFR	0.1	[8]

Key Signaling Pathways Targeted by Hydrazinopyrimidine Analogs

Hydrazinopyrimidine analogs often exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the signaling pathways of three major targets: Focal Adhesion Kinase (FAK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).

[Click to download full resolution via product page](#)**Figure 1:** Simplified FAK Signaling Pathway[Click to download full resolution via product page](#)**Figure 2:** Simplified VEGFR-2 Signaling Pathway



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